2-Fluoro-3-(methylthio)phenol
Description
2-Fluoro-3-(methylthio)phenol is an organic compound with the molecular formula C7H7FOS. It is a derivative of phenol, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by a methylthio group.
Properties
IUPAC Name |
2-fluoro-3-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDFOGGOMUVFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorophenol with a methylthiolating agent. The reaction typically requires a base, such as sodium hydroxide, and is carried out under reflux conditions to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds, can be adapted for the synthesis of this compound. This method involves the coupling of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a phenol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methylthio)phenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(methylthio)phenol
- 2-Fluoro-3-(ethylthio)phenol
- 2-Chloro-3-(methylthio)phenol
Uniqueness
2-Fluoro-3-(methylthio)phenol is unique due to the presence of both a fluorine atom and a methylthio group on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
2-Fluoro-3-(methylthio)phenol, with the molecular formula C7H7FOS, is a fluorinated phenolic compound that has garnered interest due to its potential biological activities. The unique structure, featuring a fluorine atom and a methylthio group, enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine and industry.
Synthesis
The synthesis of this compound can be achieved through various methods, primarily involving nucleophilic aromatic substitution. One common approach involves reacting 2-fluorophenol with a methylthiolating agent under basic conditions:
- Reagents : Sodium hydroxide (base), methylthiol.
- Conditions : Reflux to facilitate substitution.
Alternative methods include the Suzuki–Miyaura coupling reaction, which allows for scalable production in industrial settings, utilizing palladium catalysts to form carbon-carbon bonds effectively.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions that can modulate biological pathways. The methylthio group can undergo oxidation to form reactive intermediates that may interact with proteins and nucleic acids, influencing cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Specific studies have reported IC50 values indicating effective inhibition against certain cancer cell lines .
Case Study: Anticancer Activity
A study investigating the anticancer effects of this compound on non-small cell lung cancer (NSCLC) cells revealed promising results. The compound demonstrated selective cytotoxicity toward cancer cells while sparing normal cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Fluoro-4-(methylthio)phenol | Fluorine at position 2 | Moderate antimicrobial activity |
| 2-Chloro-3-(methylthio)phenol | Chlorine instead of fluorine | Lower anticancer efficacy |
| 2-Fluoro-3-(ethylthio)phenol | Ethyl group instead of methyl | Similar antimicrobial properties |
The presence of both a fluorine atom and a methylthio group in this compound contributes to its distinct biological profile compared to other halogenated phenols.
Applications in Research and Industry
Due to its promising biological activities, this compound is being explored for various applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
